N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)acetamide
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Overview
Description
N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)acetamide: is a heterocyclic compound that features a pyrazole ring and an oxadiazole ring
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazole derivatives, have been known to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives .
Mode of Action
It’s worth noting that similar compounds, such as pyrazole derivatives, have shown diverse pharmacological effects .
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Similar compounds, such as pyrazole derivatives, have shown diverse pharmacological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)acetamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 1,3-diketones with hydrazine derivatives under acidic or basic conditions.
Formation of the oxadiazole ring: The pyrazole derivative is then reacted with acyl hydrazides in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) to form the oxadiazole ring.
Acetylation: The final step involves the acetylation of the oxadiazole derivative using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed on the oxadiazole ring using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide group, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), anhydrous conditions.
Substitution: NaH, alkyl halides, aprotic solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced derivatives of the oxadiazole ring.
Substitution: Substituted acetamide derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex heterocyclic compounds.
- Employed in the development of new materials with unique electronic properties.
Biology:
- Investigated for its potential as an antimicrobial agent.
- Studied for its enzyme inhibition properties, particularly against enzymes involved in metabolic pathways.
Medicine:
- Explored for its potential as an anti-inflammatory and anticancer agent.
- Evaluated for its ability to cross the blood-brain barrier and act on central nervous system targets.
Industry:
- Utilized in the development of agrochemicals such as herbicides and fungicides.
- Applied in the creation of specialty chemicals for various industrial processes.
Comparison with Similar Compounds
- 5-(1,5-Dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazole-2-thiol
- 3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Comparison:
- 5-(1,5-Dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazole-2-thiol has a thiol group instead of an acetamide group, which may alter its reactivity and biological activity.
- 3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine features a triazole ring, providing different electronic properties and potential applications.
N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)acetamide stands out due to its unique combination of pyrazole and oxadiazole rings, offering a distinct set of chemical and biological properties.
Properties
IUPAC Name |
N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O2/c1-5-4-7(13-14(5)3)8-11-12-9(16-8)10-6(2)15/h4H,1-3H3,(H,10,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHGOWLLVVVROH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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